![molecular formula C11H8ClN5O2 B3916472 N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3916472.png)
N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine
Overview
Description
N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine, also known as CNPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CNPTA belongs to the class of triazole compounds, which have been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor effects.
Mechanism of Action
The mechanism of action of N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine also inhibits the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine also inhibits the activity of protein tyrosine phosphatase 1B, an enzyme involved in insulin signaling.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and apoptosis. Additionally, N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine has been shown to have low toxicity in normal cells, making it a safer alternative to other chemotherapeutic drugs. However, one limitation of using N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine and its potential therapeutic applications. Other potential future directions include the development of more soluble derivatives of N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine and the investigation of its potential as a drug delivery system.
Scientific Research Applications
N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung cancer, breast cancer, and liver cancer. Additionally, N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine has been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
properties
IUPAC Name |
(Z,Z)-2-chloro-3-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O2/c12-10(6-15-16-7-13-14-8-16)5-9-1-3-11(4-2-9)17(18)19/h1-8H/b10-5-,15-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYJXFISAJVUMU-DVDQBLGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C=NN2C=NN=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C=N\N2C=NN=C2)\Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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